molecular formula C18H15N3O5 B2832527 methyl 6-amino-5-cyano-4-(4-cyanophenyl)-2-(2-methoxy-2-oxoethyl)-4H-pyran-3-carboxylate CAS No. 865660-39-5

methyl 6-amino-5-cyano-4-(4-cyanophenyl)-2-(2-methoxy-2-oxoethyl)-4H-pyran-3-carboxylate

Cat. No.: B2832527
CAS No.: 865660-39-5
M. Wt: 353.334
InChI Key: AVEKSCTWMCLAFV-UHFFFAOYSA-N
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Description

Methyl 6-amino-5-cyano-4-(4-cyanophenyl)-2-(2-methoxy-2-oxoethyl)-4H-pyran-3-carboxylate is a complex organic compound with a unique structure that includes multiple functional groups such as amino, cyano, methoxy, and ester groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-amino-5-cyano-4-(4-cyanophenyl)-2-(2-methoxy-2-oxoethyl)-4H-pyran-3-carboxylate typically involves multi-step organic reactions. One common method starts with the condensation of 4-cyanobenzaldehyde with malononitrile in the presence of a base to form 4-(4-cyanophenyl)-3-buten-2-one. This intermediate then undergoes a cyclization reaction with ethyl acetoacetate and ammonium acetate to form the pyran ring. The final step involves the esterification of the carboxyl group with methanol under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of advanced purification techniques such as crystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-amino-5-cyano-4-(4-cyanophenyl)-2-(2-methoxy-2-oxoethyl)-4H-pyran-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The cyano groups can be reduced to amines.

    Substitution: The methoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide in aprotic solvents.

Major Products

The major products formed from these reactions include nitro derivatives, primary amines, and various substituted pyran derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

In organic synthesis, this compound serves as a versatile intermediate for the construction of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in the synthesis of heterocyclic compounds and natural product analogs.

Biology and Medicine

In medicinal chemistry, methyl 6-amino-5-cyano-4-(4-cyanophenyl)-2-(2-methoxy-2-oxoethyl)-4H-pyran-3-carboxylate has been investigated for its potential as a pharmacophore in the development of new drugs. Its structural features suggest it could interact with various biological targets, including enzymes and receptors, making it a candidate for anti-cancer, anti-inflammatory, and antimicrobial agents.

Industry

In the materials science industry, this compound can be used as a building block for the synthesis of novel polymers and advanced materials with specific electronic, optical, or mechanical properties.

Mechanism of Action

The mechanism by which methyl 6-amino-5-cyano-4-(4-cyanophenyl)-2-(2-methoxy-2-oxoethyl)-4H-pyran-3-carboxylate exerts its effects depends on its interaction with molecular targets. For instance, in biological systems, it may inhibit specific enzymes by binding to their active sites or modulate receptor activity by mimicking natural ligands. The exact pathways involved can vary based on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 6-amino-5-cyano-4-(4-methylphenyl)-2-(2-methoxy-2-oxoethyl)-4H-pyran-3-carboxylate
  • Methyl 6-amino-5-cyano-4-(4-chlorophenyl)-2-(2-methoxy-2-oxoethyl)-4H-pyran-3-carboxylate
  • Methyl 6-amino-5-cyano-4-(4-fluorophenyl)-2-(2-methoxy-2-oxoethyl)-4H-pyran-3-carboxylate

Uniqueness

The uniqueness of methyl 6-amino-5-cyano-4-(4-cyanophenyl)-2-(2-methoxy-2-oxoethyl)-4H-pyran-3-carboxylate lies in its combination of functional groups, which provides a distinct set of chemical properties and reactivity. This makes it particularly useful in applications where specific interactions with biological targets or unique material properties are required.

Properties

IUPAC Name

methyl 6-amino-5-cyano-4-(4-cyanophenyl)-2-(2-methoxy-2-oxoethyl)-4H-pyran-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O5/c1-24-14(22)7-13-16(18(23)25-2)15(12(9-20)17(21)26-13)11-5-3-10(8-19)4-6-11/h3-6,15H,7,21H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVEKSCTWMCLAFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=C(C(C(=C(O1)N)C#N)C2=CC=C(C=C2)C#N)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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